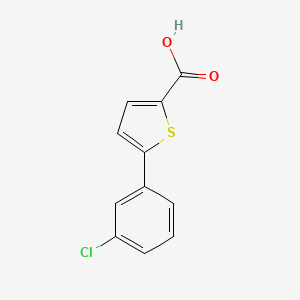

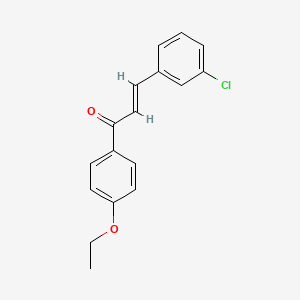

5-(3-Chlorophenyl)thiophene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3-Chlorophenyl)thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 893733-15-8 . It has a molecular weight of 238.69 . It is a powder at room temperature .

Synthesis Analysis

The compound 5-chlorothiophene-2-carboxylic acid is a crucial intermediate in the synthesis of rivaroxaban . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis

The IUPAC Name of this compound is 5-(3-chlorophenyl)-2-thiophenecarboxylic acid . The InChI Code is 1S/C11H7ClO2S/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H,13,14) .Chemical Reactions Analysis

Thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 238.69 .科学的研究の応用

Synthesis and Chemical Reactions

5-(3-Chlorophenyl)thiophene-2-carboxylic acid is involved in various chemical syntheses and reactions, contributing to the development of novel chemical compounds. For instance, its derivatives have been synthesized through reactions with methyl 3-hydroxythiophene-2-carboxylate, leading to the formation of thiophene-2,4-diols and subsequently, 3,5-dialkoxythiophene-2-carboxylic acids. These compounds serve as precursors for ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the versatility of thiophene derivatives in chemical synthesis (Corral & Lissavetzky, 1984). Additionally, the Copper-facilitated Suzuki-Miyaura coupling has been employed for preparing 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes, highlighting the compound's utility in facilitating complex chemical transformations and enhancing yields (Hergert et al., 2018).

Material Science and Liquid-Crystalline Complexes

In material science, thiophene-based derivatives have been explored for their potential in creating supramolecular liquid-crystalline complexes. Novel complexes derived from 5-n-decyl-substituted thieno[3,2-b]thiophene-2- and thiophene-2-carboxylic acids have been developed, indicating the utility of these compounds in designing materials with unique properties (Tso et al., 1998).

Antimicrobial Agents

Research has also been directed towards evaluating the antimicrobial potential of thiophene derivatives. A study on the synthesis of 5-(alkylidene)thiophen-2(5H)-ones demonstrated their effectiveness in reducing biofilm formation by marine bacteria, suggesting the application of thiophene compounds as antimicrobial agents (Benneche et al., 2011).

Catalysis and Chemical Transformation

Thiophene-based carboxylic acids have been utilized as directing groups in the rhodium(III)-catalyzed decarboxylative C-H arylation of thiophenes, offering a novel approach to biaryl scaffolds. This method simplifies the synthesis of complex biologically active compounds, demonstrating the catalytic capabilities of thiophene derivatives in organic synthesis (Zhang et al., 2015).

Luminescence Sensing and Pesticide Removal

Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate have shown promising results in luminescence sensing and environmental contaminant removal. These MOFs exhibit high selectivity and sensitivity towards pollutants like Hg(II), Cu(II), and Cr(VI), underscoring the potential of thiophene-based compounds in environmental remediation and sensing applications (Zhao et al., 2017).

Safety and Hazards

将来の方向性

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .

特性

IUPAC Name |

5-(3-chlorophenyl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2S/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEPUGXCVVHZGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(S2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dimethyl-7-(2-morpholin-4-ylethyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2742705.png)

![5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2742708.png)

![4-tert-butyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2742710.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742711.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2742714.png)

![1-Acetyl-5-bromo-6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}indoline](/img/structure/B2742716.png)

![N-cyclopropyl-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetamide](/img/structure/B2742717.png)

![4-(N,N-diethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2742720.png)

![6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2742724.png)

![6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2742728.png)